N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Description
N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a combination of furan and aniline moieties
Properties
IUPAC Name |
N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-13(23)14-5-2-6-15(11-14)21-19(24)17(12-16-7-3-9-26-16)22-20(25)18-8-4-10-27-18/h2-12H,1H3,(H,21,24)(H,22,25)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIFTUWWRQWWNP-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aniline Derivative: The starting material, 3-acetylaniline, is synthesized through the acetylation of aniline.
Furan Derivative Preparation: The furan-2-carboxylic acid is prepared through the oxidation of furfural.
Coupling Reaction: The aniline derivative is coupled with the furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The final product, this compound, is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aniline moiety.
Scientific Research Applications
N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Uniqueness
N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its specific combination of furan and aniline moieties, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
